Cas no 4042-43-7 ((R)-4-Methyloxazolidin-2-one)

(R)-4-Methyloxazolidin-2-one is a chiral oxazolidinone derivative widely utilized as a versatile building block in asymmetric synthesis and pharmaceutical applications. Its rigid oxazolidinone scaffold serves as an effective chiral auxiliary, enabling high stereoselectivity in reactions such as alkylations, aldol additions, and acylations. The (R)-configuration ensures precise control over enantioselective transformations, making it valuable for the synthesis of optically active intermediates. This compound exhibits excellent stability under typical reaction conditions and is compatible with a range of reagents. Its utility in medicinal chemistry is further underscored by its role in the preparation of bioactive molecules, including antibiotics and antiviral agents.
(R)-4-Methyloxazolidin-2-one structure
(R)-4-Methyloxazolidin-2-one structure
商品名:(R)-4-Methyloxazolidin-2-one
CAS番号:4042-43-7
MF:C4H7NO2
メガワット:101.1039
MDL:MFCD06656588
CID:925771
PubChem ID:2734858

(R)-4-Methyloxazolidin-2-one 化学的及び物理的性質

名前と識別子

    • (R)-4-Methyloxazolidin-2-one
    • (4r)-4-methyl-2-oxazolidinone
    • (4R)-4-methyl-oxazolidin-2-one
    • (4R)-4-methyloxazolidinone
    • (R)-4-methyl-oxazolidin-2-one
    • 4-(R)-methyl-oxazolidin-2-one
    • AC1MC23E
    • AG-F-43329
    • CTK4I3064
    • R-4-methyl-Oxazolidin-2-one
    • SureCN2366488
    • AK115788
    • 2-Oxazolidinone, 4-methyl-, (4R)-
    • (4R)-4-methyl-1,3-oxazolidin-2-one
    • (4R)-4-Methyloxazolidine-2-one
    • VAJFEOKPKHIPEN-GSVOUGTGSA-N
    • FCH852948
    • 5441AB
    • (R)-4-METHYL-2-OXAZOLIDINONE
    • AX8020684
    • 4042-43-7
    • AKOS006292332
    • SCHEMBL2366488
    • CS-0158229
    • O10180
    • EN300-2964855
    • A858363
    • MFCD06656588
    • DS-4296
    • DTXSID70370540
    • MDL: MFCD06656588
    • インチ: 1S/C4H7NO2/c1-3-2-7-4(6)5-3/h3H,2H2,1H3,(H,5,6)/t3-/m1/s1
    • InChIKey: VAJFEOKPKHIPEN-GSVOUGTGSA-N
    • ほほえんだ: O1C(N([H])[C@]([H])(C([H])([H])[H])C1([H])[H])=O

計算された属性

  • せいみつぶんしりょう: 101.04800
  • どういたいしつりょう: 101.047678466g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 7
  • 回転可能化学結合数: 0
  • 複雑さ: 91.7
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.3
  • 疎水性パラメータ計算基準値(XlogP): 0.2

じっけんとくせい

  • ふってん: 302.6°C at 760 mmHg
  • PSA: 38.33000
  • LogP: 0.44350

(R)-4-Methyloxazolidin-2-one セキュリティ情報

(R)-4-Methyloxazolidin-2-one 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

(R)-4-Methyloxazolidin-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A125191-5g
(R)-4-Methyloxazolidin-2-one
4042-43-7 97%
5g
$91.0 2025-02-24
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
R841000-250mg
(R)-4-Methyloxazolidin-2-one
4042-43-7 97%
250mg
664.20 2021-05-17
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R27290-1g
(R)-4-Methyloxazolidin-2-one
4042-43-7
1g
¥1066.0 2021-09-04
TRC
M336368-10mg
(R)-4-Methyloxazolidin-2-one
4042-43-7
10mg
$ 50.00 2022-06-03
TRC
M336368-100mg
(R)-4-Methyloxazolidin-2-one
4042-43-7
100mg
$ 115.00 2022-06-03
Chemenu
CM120052-5g
(R)-4-Methyloxazolidin-2-one
4042-43-7 95%
5g
$*** 2023-05-30
Ambeed
A125191-250mg
(R)-4-Methyloxazolidin-2-one
4042-43-7 97%
250mg
$26.0 2025-02-24
Ambeed
A125191-1g
(R)-4-Methyloxazolidin-2-one
4042-43-7 97%
1g
$32.0 2025-02-24
eNovation Chemicals LLC
Y1047104-1g
(R)-4-Methyloxazolidin-2-one
4042-43-7 97%
1g
$75 2024-06-07
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY037848-1g
(R)-4-Methyloxazolidin-2-one
4042-43-7 ≥95%
1g
¥1063.00 2024-07-09

(R)-4-Methyloxazolidin-2-one 合成方法

(R)-4-Methyloxazolidin-2-one 関連文献

(R)-4-Methyloxazolidin-2-oneに関する追加情報

(R)-4-Methyloxazolidin-2-one: A Comprehensive Overview

(R)-4-Methyloxazolidin-2-one, also known by its CAS registry number 4042-43-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of oxazolidinones, which are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom in their ring structure. The (R) designation indicates the specific stereochemistry of the molecule, which is crucial for its biological activity and applications.

The structure of (R)-4-Methyloxazolidin-2-one consists of a four-membered ring system with a ketone group at position 2 and a methyl group at position 4. This configuration imparts unique chemical properties, making it a valuable building block in organic synthesis. Recent studies have highlighted its role as an intermediate in the synthesis of various bioactive compounds, including antibiotics and antiviral agents.

One of the most notable applications of (R)-4-Methyloxazolidin-2-one is in the field of medicinal chemistry. Researchers have explored its potential as a precursor for β-lactam antibiotics, such as penicillins and cephalosporins. The compound's ability to form stable amide bonds makes it an ideal candidate for constructing complex molecular frameworks. In a groundbreaking study published in 2023, scientists demonstrated that derivatives of this compound exhibit potent inhibitory activity against bacterial enzymes responsible for antibiotic resistance.

Beyond its role in drug development, (R)-4-Methyloxazolidin-2-one has also found applications in catalytic processes. Its nitrogen-containing ring structure enables it to act as a ligand in transition metal-catalyzed reactions, facilitating the synthesis of enantioselective products. This property has been leveraged in asymmetric catalysis, where precise control over the stereochemistry of products is essential.

The synthesis of (R)-4-Methyloxazolidin-2-one involves a series of well-established organic reactions, including nucleophilic substitutions and cyclizations. Recent advancements in asymmetric induction techniques have allowed for the efficient production of this compound with high enantiomeric excess, further enhancing its utility in research and industry.

In conclusion, (R)-4-Methyloxazolidin-2-one (CAS No. 4042-43-7) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties and stereochemical configuration make it an invaluable tool in organic synthesis and drug discovery. As research continues to uncover new potential uses for this compound, its significance in the scientific community is expected to grow further.

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Amadis Chemical Company Limited
(CAS:4042-43-7)(R)-4-Methyloxazolidin-2-one
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清らかである:99%
はかる:5.0g
価格 ($):229.0